molecular formula C16H14N2O2 B13919344 N-(9-acetyl-9H-carbazol-8-yl)acetamide

N-(9-acetyl-9H-carbazol-8-yl)acetamide

Cat. No.: B13919344
M. Wt: 266.29 g/mol
InChI Key: PTSKYMVFVQBXRA-UHFFFAOYSA-N
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Description

Contextual Significance of Carbazole (B46965) Derivatives in Contemporary Organic Chemistry

Carbazole, a tricyclic aromatic heterocycle, consists of two benzene (B151609) rings fused to a central nitrogen-containing five-membered ring. This rigid, planar structure endowed with a rich π-electron system is the foundation for a vast array of derivatives with significant applications in both medicinal chemistry and materials science. The unique electronic properties, thermal stability, and charge-transporting capabilities of the carbazole nucleus make it a privileged scaffold in the design of functional organic molecules. nih.govbeilstein-journals.org

In the realm of medicinal chemistry , carbazole derivatives have demonstrated a wide spectrum of biological activities. nih.gov Many naturally occurring carbazole alkaloids and their synthetic analogues exhibit potent anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.gov For instance, certain carbazole-based compounds have been investigated as cytotoxic agents against various cancer cell lines, including gastric adenocarcinoma and human melanoma. nih.gov The ability to functionalize the carbazole core at multiple positions allows for the fine-tuning of its pharmacological profile, leading to the development of new therapeutic agents.

In materials science , the carbazole moiety is a key component in the development of organic electronic devices. Its excellent hole-transporting properties and high luminescence efficiency have led to its widespread use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and thin-film transistors. nih.govbeilstein-journals.org The thermal stability and amorphous solid-state formation of many carbazole derivatives contribute to the longevity and performance of these devices. beilstein-journals.org Furthermore, the functionalization of the carbazole skeleton can modulate its photophysical properties, making it a versatile building block for novel photoactive materials. nih.gov

Rationale for Focused Investigation on N-Acetylated Carbazole Amides

The specific focus on N-acetylated carbazole amides, such as the titular N-(9-acetyl-9H-carbazol-8-yl)acetamide, stems from several key strategic considerations in organic synthesis and medicinal chemistry. The introduction of acetyl groups at specific positions on the carbazole scaffold can significantly influence the molecule's chemical reactivity and biological interactions.

One of the primary motivations for N-acetylation at the 9-position of the carbazole ring is its role as a directing group in C-H functionalization reactions. The acetyl group can facilitate the selective introduction of substituents at the C1 and C8 positions of the carbazole nucleus, which are otherwise difficult to functionalize directly. chim.it This synthetic strategy provides a pathway to novel substitution patterns and the creation of more complex carbazole derivatives.

The presence of an acetamide (B32628) group , particularly at the C8 position, introduces a hydrogen bond donor and acceptor site, which can be crucial for molecular recognition and binding to biological targets. In medicinal chemistry, amide functionalities are prevalent in drug molecules due to their ability to form stable interactions with proteins and other biomolecules. Therefore, the synthesis of carbazole derivatives bearing an acetamide group is a rational approach to developing new bioactive compounds.

The di-acetylation, with one acetyl group on the carbazole nitrogen and another as part of the acetamide side chain, presents an interesting case for studying the interplay of electronic effects and steric hindrance within the molecule. The electron-withdrawing nature of the acetyl groups can modulate the electronic properties of the carbazole ring system, potentially influencing its photophysical and electrochemical characteristics.

General Research Objectives and Scope Pertaining to this compound

Given the lack of specific literature on this compound, the research objectives for this compound can be inferred from the broader goals of carbazole chemistry. A primary objective would be the development of a reliable and efficient synthetic route to this specific isomer. A plausible, though not explicitly documented, pathway could involve the nitration of 9-acetylcarbazole to yield 8-nitro-9-acetylcarbazole, followed by reduction to 8-amino-9-acetylcarbazole, and subsequent acetylation of the amino group.

A second major objective would be the comprehensive characterization of the compound's physicochemical properties. This would include detailed spectroscopic analysis to confirm its structure and investigation of its thermal stability, solubility, and electronic properties.

The following table outlines the hypothetical physicochemical properties of this compound, based on known data for related carbazole derivatives.

PropertyPredicted Value
Molecular FormulaC₁₆H₁₄N₂O₂
Molecular Weight282.30 g/mol
AppearanceOff-white to pale yellow solid
Melting Point>200 °C (estimated)
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF)

Further research would likely focus on exploring the potential applications of this compound. In medicinal chemistry, it could be screened for various biological activities, such as anticancer or antimicrobial properties, leveraging the known bioactivity of the carbazole scaffold. In materials science, its photophysical and electrochemical properties would be investigated to assess its suitability for use in organic electronic devices.

The following table provides a hypothetical summary of spectroscopic data for this compound, extrapolated from data for similar substituted carbazoles. nih.gov

Spectroscopic DataPredicted Peaks
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 8.5-7.5 (m, Ar-H), 2.5 (s, COCH₃), 2.1 (s, COCH₃)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): 170-168 (C=O), 140-110 (Ar-C), 25-23 (CH₃)
IR (KBr)ν (cm⁻¹): 3300-3200 (N-H), 1700-1650 (C=O)
Mass Spec (ESI-MS)m/z: [M+H]⁺ calculated for C₁₆H₁₅N₂O₂⁺: 283.11

The investigation of this compound, while currently in a nascent or theoretical stage, represents a logical and potentially fruitful extension of the well-established field of carbazole chemistry. The unique substitution pattern of this molecule offers opportunities for new discoveries in both synthesis and application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

N-(9-acetylcarbazol-1-yl)acetamide

InChI

InChI=1S/C16H14N2O2/c1-10(19)17-14-8-5-7-13-12-6-3-4-9-15(12)18(11(2)20)16(13)14/h3-9H,1-2H3,(H,17,19)

InChI Key

PTSKYMVFVQBXRA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1N(C3=CC=CC=C23)C(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for N 9 Acetyl 9h Carbazol 8 Yl Acetamide and Its Analogues

Catalytic Systems and Reaction Condition Optimization

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecular architectures, including the carbazole (B46965) nucleus. The formation of the N-acetylcarbazole core, a key feature of the target molecule, can be efficiently achieved through intramolecular C-H functionalization and C-N bond formation.

A prominent method involves the palladium-catalyzed cyclization of N-acetyl-2-aminobiphenyl precursors. This transformation typically utilizes a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in the presence of an oxidant. The reaction proceeds by activating a C-H bond on one of the phenyl rings, followed by the formation of a new C-N bond to construct the central five-membered ring of the carbazole system. benthamscience.com

The versatility of this approach allows for the synthesis of carbazoles with a wide array of substitution patterns. For instance, the cyclization is tolerant of substituents at various positions on the biphenyl (B1667301) backbone, enabling the assembly of structurally diverse N-acetylcarbazoles in excellent yields. benthamscience.com The choice of oxidant, solvent, and temperature are critical parameters that are optimized to achieve high conversion and selectivity. Common oxidants include copper(II) acetate (Cu(OAc)₂) and oxygen. benthamscience.com

The synthesis of the required biaryl acetamide (B32628) precursors is often accomplished via Suzuki-Miyaura cross-coupling. This reaction joins an appropriately substituted bromoacetanilide (B25293) with a boronic acid, providing a modular and efficient route to the cyclization substrates. benthamscience.com

EntryCatalyst SystemOxidantSolventTemp (°C)Yield (%)
110 mol % Pd(OAc)₂Stoichiometric Pd(OAc)₂Toluene120>95
210 mol % Pd(OAc)₂O₂ (1 atm)Toluene12085
310 mol % Pd(OAc)₂20 mol % Cu(OAc)₂ / O₂Toluene12091
410 mol % Pd(OAc)₂2.2 eq. (NH₄)₂S₂O₈DCE8070

Table 1: Representative Conditions for Palladium-Catalyzed Cyclization to form N-Acetylcarbazoles. benthamscience.com Data represents generalized findings from studies on N-acetyl-2-aminobiphenyl cyclization.

Indium-Mediated Reductions in Synthetic Sequences

Indium metal is recognized as a useful reducing agent in organic synthesis, valued for its stability in air and water and its ability to effect selective transformations. nih.gov Its applications include the reduction of nitro compounds and the reductive cleavage of certain protecting groups. nih.gov In the context of carbazole synthesis, a key strategy could involve the reductive cyclization of a 2-nitro-2'-aminobiphenyl derivative. In such a sequence, a reducing agent is required to convert the nitro group into a reactive nitrene or amino intermediate that subsequently cyclizes to form the carbazole ring.

While indium has been shown to reduce the heterocyclic ring in benzo-fused nitrogen systems like quinolines, specific protocols detailing its use for the reductive cyclization step to form the carbazole core of N-(9-acetyl-9H-carbazol-8-yl)acetamide are not widely documented in publicly accessible scientific literature. nih.gov Such methodologies may be found in specialized sources or represent a novel area of investigation. The synthesis of related N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide analogues has been reported, though these syntheses typically build upon a pre-formed carbazole core rather than constructing it via reduction. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering significant advantages over conventional heating methods. By directly coupling with polar molecules in the reaction mixture, microwave irradiation leads to rapid and uniform heating, often resulting in dramatically reduced reaction times, increased product yields, and improved purity profiles. researchgate.netrsc.org

These benefits are highly applicable to the synthesis of carbazole derivatives. For instance, the palladium-catalyzed cyclization of biaryl amides can be accelerated under microwave conditions. Similarly, N-alkylation or N-acylation reactions on the carbazole nitrogen, crucial steps for installing the 9-acetyl group, can be completed in minutes rather than hours. acs.org The reaction of carbazole with alkyl or acyl halides, often performed in the presence of a base, is significantly more efficient with microwave heating. acs.org

Reaction TypeConventional HeatingMicrowave Irradiation
N-Alkylation of Heterocycles Several hours (e.g., 8-24 h)Minutes (e.g., 5-30 min) rsc.org
Palladium-Catalyzed Coupling Hours to days (e.g., 12-48 h)Minutes to hours (e.g., 15-60 min)
Condensation Reactions Several hours (e.g., 4-12 h)Seconds to minutes (e.g., 10 s - 15 min) researchgate.net

Table 2: Comparison of Reaction Times for Conventional vs. Microwave-Assisted Synthesis. researchgate.netrsc.orgacs.org

The efficiency of microwave-assisted protocols makes them highly attractive for constructing libraries of carbazole analogues for research and development, enabling faster exploration of structure-activity relationships.

Mechanistic Insights into Amide Bond Formation and Carbazole Annulation

The synthesis of this compound involves two key bond-forming events: the formation of the carbazole ring (annulation) and the formation of the amide linkages.

Carbazole Annulation: The palladium-catalyzed intramolecular cyclization of a precursor like N-acetyl-2-aminobiphenyl is believed to proceed through a catalytic cycle involving C-H bond activation. The mechanism is thought to initiate with the coordination of the palladium(II) catalyst to the biaryl system. This is followed by a concerted metalation-deprotonation (CMD) step, where a C-H bond on one of the aromatic rings is cleaved to form a palladacycle intermediate. Subsequent reductive elimination from this intermediate forms the crucial C-N bond, creating the central pyrrole (B145914) ring of the carbazole. The catalyst is then regenerated in its active Pd(II) state by an oxidant present in the reaction mixture. Kinetic isotope effect studies support the C-H activation step as being a key part of the reaction mechanism. benthamscience.com

Amide Bond Formation: The formation of the acetamide groups at the C-8 and N-9 positions occurs via standard nucleophilic acyl substitution. The synthesis of an analogue like 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide, for example, is achieved by reacting 9-ethylcarbazol-3-amine with bromoacetyl bromide. nih.gov In this reaction, the lone pair of electrons on the amino group nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl bromide. The subsequent loss of a proton and the bromide leaving group yields the final amide product. The N-acetylation at the carbazole nitrogen follows a similar mechanistic pathway, where the deprotonated carbazole nitrogen attacks an acetylating agent such as acetyl chloride or acetic anhydride.

Comprehensive Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For N-(9-acetyl-9H-carbazol-8-yl)acetamide, one would expect to observe distinct signals for the aromatic protons on the carbazole (B46965) core and the methyl protons of the two acetyl groups. The specific chemical shifts (δ) and coupling constants (J) would be critical for confirming the substitution pattern. However, no experimental ¹H NMR data for this specific compound has been reported in the searched scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the different types of carbon atoms in a molecule. The spectrum for this compound would be expected to show distinct peaks for the carbonyl carbons of the acetyl and acetamide (B32628) groups, the aromatic carbons of the carbazole skeleton, and the methyl carbons. This data is essential for confirming the molecular backbone. As with ¹H NMR, specific, experimentally determined ¹³C NMR data for this compound is not available in the reviewed sources.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

Fourier-Transform Infrared (FTIR) spectroscopy would be used to identify key functional groups in this compound. Characteristic absorption bands would be expected for the N-H bond of the amide, the C=O (carbonyl) stretching vibrations of both the amide and the N-acetyl group, and the C-N stretching vibrations, as well as absorptions corresponding to the aromatic carbazole ring. Despite the theoretical expectations, no published FTIR spectrum for this compound could be located.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its precise elemental formula. This technique would be invaluable for confirming the identity of this compound. The fragmentation pattern observed in the mass spectrum would further help to confirm the structure by showing the loss of specific fragments, such as the acetyl groups. Regrettably, no HRMS data for this specific molecule has been found in the surveyed literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. It is a cornerstone of chemical analysis due to its high sensitivity and specificity. In a typical GC-MS analysis, the sample is vaporized and injected into a gas chromatograph, where it is separated based on the compounds' boiling points and interactions with a stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio, serves as a molecular fingerprint, allowing for the identification of the compound.

Despite the utility of this technique, a thorough search of scientific databases and literature did not yield any specific GC-MS data, including retention times, mass spectra, or fragmentation patterns, for this compound. Research on other carbazole derivatives has utilized mass spectrometry to confirm molecular weights and elucidate fragmentation pathways, which generally involve characteristic cleavages of the substituent groups from the stable carbazole core. However, without experimental data for the 8-substituted isomer, any discussion of its specific fragmentation would be speculative.

Advanced Diffraction Techniques for Solid-State Structure Elucidation

Advanced diffraction techniques are indispensable for determining the three-dimensional atomic arrangement of crystalline solids. These methods provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's physical and chemical properties.

X-ray crystallography is the definitive method for elucidating the detailed solid-state structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can construct a three-dimensional model of the electron density of the molecule, from which the atomic positions can be inferred. This technique provides invaluable insights into the molecule's conformation (the spatial arrangement of its atoms) and its crystal packing (how the molecules are arranged in the crystal lattice).

A comprehensive search for crystallographic data for this compound in crystallographic databases and the scientific literature has found no published single-crystal X-ray diffraction studies. While the crystal structures of numerous other carbazole derivatives have been determined, revealing details about their planarity, substituent orientations, and intermolecular interactions (such as π-π stacking or hydrogen bonding), no such information is available for this compound. researchgate.netnih.govnih.gov Consequently, crucial data regarding its crystal system, space group, unit cell dimensions, and molecular geometry in the solid state remain unknown.

Due to the lack of available experimental data, a data table for the crystallographic parameters of this compound cannot be provided.

Reactivity and Chemical Transformations of N 9 Acetyl 9h Carbazol 8 Yl Acetamide

Derivatization Strategies via Amide and Carbazole (B46965) Ring Modifications

The presence of two distinct amide linkages and a reactive carbazole nucleus allows for targeted modifications. Strategies can be employed to selectively functionalize the acyl groups or the nitrogen atom of the carbazole ring, leading to a variety of derivatives.

The acetamide (B32628) group attached to the carbazole ring is a key site for chemical transformation. One of the fundamental reactions is hydrolysis, which can occur under acidic or basic conditions. This process cleaves the amide bond, yielding 8-amino-9-acetyl-9H-carbazole and acetic acid. smolecule.com This resulting primary amine is a versatile intermediate for further synthesis, such as the formation of Schiff bases or the introduction of new functional groups.

Additionally, the acetyl group itself can be a target for modification, although this is less common than reactions involving the amide N-H bond or hydrolysis. The versatility of carbazole derivatives in synthesis is often exploited by first preparing an acetohydrazide intermediate. acgpubs.orgnih.gov For instance, a related compound, ethyl 2-(9H-carbazol-9-yl) acetate (B1210297), is readily converted to 2-(9H-carbazol-9-yl) acetohydrazide by reacting it with hydrazine (B178648) hydrate. nih.gov This hydrazide can then undergo nucleophilic addition-elimination reactions with various acid chlorides to form acetyl benzohydrazide (B10538) derivatives. acgpubs.org

Table 1: Examples of Acyl Group Functionalization in Carbazole Derivatives

Starting Material Reagent(s) Product Reference
N-(9-methyl-9H-carbazol-2-yl)acetamide Acid or Base 9-methylcarbazole and acetic acid (via hydrolysis) smolecule.com
Ethyl 2-(9H-carbazol-9-yl) acetate Hydrazine hydrate 2-(9H-carbazol-9-yl) acetohydrazide nih.gov
2-(9H-carbazol-9-yl) acetohydrazide Aromatic acid chlorides Carbazole-based acetyl benzohydrazides acgpubs.org

The nitrogen atom at position 9 of the carbazole ring is crucial for many derivatization strategies. In N-(9-acetyl-9H-carbazol-8-yl)acetamide, this position is occupied by an acetyl group. This group can be removed (deacetylation) to liberate the N-H group of the carbazole moiety. The free N-H allows for a range of subsequent reactions.

Transition metal-catalyzed C-H activation and functionalization have become valuable methods for modifying the carbazole skeleton. chim.it For instance, directing groups can be installed at the N9 position to guide alkylation or arylation at specific carbons of the carbazole ring. chim.it While the starting compound has an acetyl group, its removal would open up pathways for such advanced modifications. Common reactions for a free N-H on a carbazole ring include N-alkylation using reagents like ethyl bromoacetate (B1195939) or N-arylation. acgpubs.orgnih.gov

Heterocyclic Ring Annulation and Fusion Reactions

The carbazole framework serves as an excellent scaffold for the construction of fused heterocyclic systems. By modifying the acetamide substituent into other functional groups, it is possible to build additional rings onto the carbazole core, leading to novel polycyclic compounds.

Azetidinones, also known as β-lactams, are four-membered cyclic amides that can be synthesized from carbazole precursors. chemijournal.comderpharmachemica.com The typical route involves a cyclo-condensation reaction. chemijournal.com First, the acetamide group of the starting material would need to be hydrolyzed to an amino group. This amine can then be condensed with an aromatic aldehyde to form a Schiff base. derpharmachemica.com The final step is the reaction of the Schiff base with chloroacetyl chloride in the presence of a base like triethylamine, which results in the formation of the 2-azetidinone ring. derpharmachemica.comnih.govpeerscientist.com This synthetic sequence allows for the introduction of diverse substituents on the azetidinone ring, depending on the aldehyde used. derpharmachemica.com

Table 2: General Synthesis of Azetidinone Derivatives from Aromatic Amines

Step Reactants Reagents/Conditions Intermediate/Product Reference
1 Aromatic Amine, Aromatic Aldehyde Acetic acid, Ethanol Schiff Base chemijournal.comderpharmachemica.com
2 Schiff Base, Chloroacetyl chloride Triethylamine, 1,4-Dioxane 2-Azetidinone Derivative chemijournal.comderpharmachemica.comnih.gov

Schiff bases are key intermediates in the synthesis of many heterocyclic compounds derived from carbazoles. inoe.robalikesir.edu.tr As mentioned, they are typically formed through the condensation of a primary amine with an aldehyde or ketone. inoe.ro For this compound, this requires prior hydrolysis of the acetamide to an amine. The resulting 8-amino-9-acetyl-9H-carbazole could then be reacted with various substituted benzaldehydes in a solvent like anhydrous ethanol, often with a catalytic amount of glacial acetic acid, to yield the corresponding Schiff bases (imines). inoe.roinoe.ro

These carbazole-containing Schiff bases are not just synthetic endpoints; they are substrates for further cyclization reactions to create a variety of heterocyclic systems, including the previously discussed azetidinones. chemijournal.cominoe.roglobalresearchonline.netmdpi.com The imine bond (C=N) is the key functional group that participates in these ring-forming reactions. inoe.ro

Table 3: Examples of Schiff Base Formation with Carbazole Derivatives

Carbazole Precursor Aldehyde Conditions Product Type Reference
N-carbazolyl acetyl hydrazine Substituted benzaldehydes Anhydrous ethanol, glacial acetic acid N-carbazole acetyl hydrazone Schiff-base inoe.roinoe.ro
Carbazole amines Aromatic aldehydes Chloroform Carbazole Schiff base balikesir.edu.tr
3-(9H-carbazol-9-yl)propanehydrazide Isatin Ethanol, acetic acid (Z)-3-(9H-carbazol-9-yl)-N'-(2-oxoindolin-3-ylidene) propanehydrazide globalresearchonline.net

The carbazole scaffold can be integrated into sulfur-containing heterocycles like thiazolidines and thiadiazoles. The synthesis of these rings often proceeds through intermediates derived from the primary carbazole structure.

For instance, to create a thiadiazole system, a carbazole acetohydrazide can be used as a precursor. globalresearchonline.net This hydrazide can be reacted with phenyl isothiocyanate to form a thiosemicarbazide (B42300) (also known as a hydrazine-1-carbothioamide). nih.gov These thiosemicarbazide derivatives are versatile intermediates that can be cyclized to form various heterocycles, including thiadiazoles. nih.govglobalresearchonline.net For example, reacting a carbohydrazide (B1668358) with carbon disulfide can lead to the formation of an oxadiazole-thione, a related oxygen-sulfur heterocycle. globalresearchonline.net

The synthesis of thiazole (B1198619) derivatives can be achieved by reacting a compound containing a keto group with thiourea. researchgate.net While the subject compound lacks a ketone, synthetic modifications could introduce one, opening a pathway to thiazole ring fusion.

Table 4: Synthesis of Thiadiazole-related Precursors from Carbazole Hydrazides

Starting Material Reagent Conditions Product Reference
3-(9H-carbazol-9-yl)propanehydrazide Phenyl isothiocyanate Refluxing ethanol 5-(2-(9H-carbazol-9- yl)ethyl)-N-phenyl-1,3,4-thiadiazol-2-amine globalresearchonline.net
2-(9H-carbazol-9-yl) acetohydrazide Isothiocyanate Ethanol, boiling 2-(2-(9H-carbazol-9-yl)acetyl)-N-substituted-hydrazine-1-carbothioamide nih.gov
3-(9H-carbazol-9-yl)propanehydrazide Carbon disulfide Pyridine, 60-70 °C 5-(2-(9H-carbazol-9-yl)ethyl)-1,3,4- oxadiazole-2-(3H)-thione globalresearchonline.net

Regioselectivity and Stereoselectivity in Derivatization

Detailed experimental or theoretical studies specifically investigating the regioselectivity and stereoselectivity in the derivatization of this compound are not extensively available in the public domain. However, general principles of carbazole chemistry can provide insights into potential reaction outcomes.

The carbazole ring system is electron-rich and susceptible to electrophilic aromatic substitution. The positions most prone to substitution are generally C-3, C-6, C-1, and C-8. In the case of this compound, the presence of the N-acetyl group at the 9-position and the acetamido group at the 8-position will influence the regioselectivity of further reactions.

The N-acetyl group is an electron-withdrawing group, which deactivates the carbazole nucleus towards electrophilic attack. Conversely, the acetamido group at the C-8 position is an ortho-, para-directing group. Therefore, electrophilic substitution would be expected to be directed to the positions ortho and para to the acetamido group, which are C-7 and C-5, respectively. Steric hindrance from the existing substituents might also play a significant role in determining the final product distribution.

Due to the planar and achiral nature of this compound, reactions with achiral reagents would not be expected to exhibit stereoselectivity. However, the introduction of a chiral center could be achieved through the use of chiral reagents or catalysts, leading to the formation of diastereomers or enantiomers. For instance, asymmetric synthesis methodologies have been developed for creating axially chiral carbazole derivatives. rsc.orgresearchgate.net These approaches often involve intramolecular cyclization reactions of chiral precursors. While not directly applied to the target molecule, these studies highlight the potential for stereoselective transformations within the carbazole framework.

Exploration of Reaction Mechanisms and Pathways

Specific mechanistic studies detailing the reaction pathways of this compound are not well-documented in publicly available scientific literature. The exploration of reaction mechanisms for this compound would likely involve a combination of experimental techniques and computational modeling.

Generally, the reactivity of the acetamido group at the C-8 position could involve hydrolysis under acidic or basic conditions to yield 8-amino-9-acetyl-9H-carbazole. The amide nitrogen could also participate in nucleophilic reactions.

The N-acetyl group at the 9-position can also be susceptible to hydrolysis, which would lead to the formation of N-(9H-carbazol-8-yl)acetamide. The relative reactivity of the two acetyl groups would depend on the specific reaction conditions.

Mechanistic investigations would typically involve:

Kinetic studies: To determine the rate of reaction and the influence of reactant concentrations and temperature.

Isotope labeling studies: To trace the movement of atoms throughout the reaction.

Spectroscopic analysis: To identify reaction intermediates and transition states.

Computational modeling (e.g., Density Functional Theory - DFT): To calculate the energy profiles of different reaction pathways and to visualize transition state geometries.

While direct mechanistic explorations for this compound are lacking, studies on related carbazole derivatives can offer analogous insights. For example, the mechanisms of electrophilic substitution on the carbazole ring are well-established to proceed through an arenium ion intermediate. The stability of this intermediate, influenced by the existing substituents, dictates the regiochemical outcome.

Theoretical and Computational Investigations

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis involves identifying the most stable arrangement of atoms in a molecule, known as the global minimum energy conformation, as well as other low-energy conformers. Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment.

For a molecule like N-(9-acetyl-9H-carbazol-8-yl)acetamide, with rotatable bonds, multiple conformations are possible. Understanding the preferred conformations is essential for predicting its biological activity and material properties. Although specific conformational analyses or MD simulations for this compound were not found in the searched literature, these techniques are routinely applied to similar molecules to explore their potential energy surfaces and dynamic behavior.

In Silico Prediction of Reactivity and Stability

Computational methods can be used to predict the reactivity and stability of molecules without the need for laboratory experiments. Reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, and electrophilicity index, can provide a quantitative measure of a molecule's reactivity. These parameters help in understanding how a molecule will behave in a chemical reaction.

The stability of a molecule can be assessed through the analysis of its thermodynamic properties, such as enthalpy of formation, which can also be calculated using quantum mechanical methods. While specific in silico predictions for the reactivity and stability of this compound are not documented in the available literature, such studies would be invaluable for guiding its synthesis and application.

Computational Design and Structure-Activity Relationship (SAR) Analysis of Novel Carbazole (B46965) Derivatives

Computational chemistry plays a pivotal role in the design of new molecules with desired properties. By modifying the structure of a parent compound like a carbazole and calculating the properties of the resulting derivatives, researchers can identify promising candidates for synthesis and testing. Structure-Activity Relationship (SAR) analysis aims to correlate the chemical structure of a compound with its biological activity.

In the context of carbazole derivatives, computational SAR studies can help in identifying the key structural features responsible for their biological effects. researchgate.net For example, molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is widely used in drug design. nih.govsemanticscholar.org Although no specific computational design or SAR studies focusing on this compound were identified, the general principles of SAR have been applied to broader classes of carbazole derivatives to optimize their therapeutic potential. researchgate.net

Advanced Applications in Materials Science and Organic Synthesis

Role as Intermediates in Complex Organic Synthesis

The carbazole (B46965) framework is a key structural motif in a multitude of natural products and synthetic molecules with significant biological and pharmacological activities. acgpubs.org Compounds like N-(9-acetyl-9H-carbazol-8-yl)acetamide serve as valuable intermediates in the construction of more complex molecular architectures. The acetyl and acetamide (B32628) functionalities can be readily modified or can direct further substitutions on the carbazole ring system.

For instance, the synthesis of various carbazole derivatives often involves initial N-acylation or N-alkylation to protect the nitrogen atom and to introduce functional handles for subsequent reactions. acgpubs.orgnih.govresearchgate.netnih.govnih.govmdpi.com The acetyl group at the 9-position can be hydrolyzed to regenerate the N-H bond, allowing for further derivatization. The acetamide group at the 8-position can also participate in various chemical transformations, making the compound a versatile building block for creating novel organic materials and pharmacologically active agents. nih.govsemanticscholar.org

Applications in Optoelectronic Materials and Devices

Carbazole derivatives are widely recognized for their excellent charge-transporting properties, high thermal stability, and tunable photophysical characteristics, making them ideal candidates for a range of optoelectronic applications. ktu.edusmolecule.commdpi.com

In the realm of OLEDs, carbazole-based materials are frequently employed as host materials for phosphorescent emitters, as well as hole-transporting and electron-blocking layers. researchgate.netlumtec.com.twresearchgate.net The high triplet energy of the carbazole moiety is particularly advantageous for hosting blue phosphorescent dopants, preventing energy back-transfer and enhancing device efficiency. While specific data for this compound in OLEDs is not available, related carbazole derivatives have demonstrated significant success. catsyn.com The introduction of acetyl and acetamide groups could potentially fine-tune the electronic properties, such as the HOMO and LUMO energy levels, to optimize charge injection and transport within the OLED device structure.

Carbazole Derivative Application in OLEDs Function Key Properties
Carbazole-based hostsHost material for phosphorescent emittersHigh triplet energy, good thermal stability
Carbazole derivativesHole-transporting layerHigh hole mobility, good film-forming properties

This table is generated based on the general applications of carbazole derivatives in OLEDs.

The electron-donating nature of the carbazole unit makes it a suitable component for donor materials in organic solar cells. ktu.eduresearchgate.net In bulk heterojunction OPVs, carbazole-containing polymers and small molecules are often blended with fullerene or non-fullerene acceptors to create the photoactive layer where charge separation occurs. The performance of these devices is highly dependent on the molecular structure of the donor material, which influences the absorption spectrum, energy levels, and morphology of the active layer. The functional groups on this compound could be leveraged to enhance solubility and promote favorable intermolecular interactions, potentially leading to improved power conversion efficiencies.

Device Type Role of Carbazole Derivative Potential Advantage of this compound
Organic Photovoltaics (OPVs)Electron donor in the active layerTunable energy levels and morphology
Dye-Sensitized Solar Cells (DSSCs)Photosensitizer (electron donor)Modified light absorption and charge transfer properties

This table outlines the potential roles of the subject compound in OPVs and DSSCs based on the known functions of similar carbazole derivatives.

Sensing Applications

The fluorescent properties of many carbazole derivatives make them suitable for use in chemical sensors. smolecule.com The emission characteristics of the carbazole fluorophore can be sensitive to the presence of specific analytes. For instance, the arylation of carbazole has led to the development of fluorescent probes for the selective detection of picric acid in water. researchgate.net It is plausible that this compound, or derivatives thereof, could be designed to exhibit selective fluorescence quenching or enhancement in the presence of target molecules, enabling their use in environmental monitoring or biomedical diagnostics.

Functional Coatings and Optical Devices

The robust thermal and photochemical stability of the carbazole scaffold lends itself to applications in functional coatings and other optical devices. Electrochromic polymers based on carbazole derivatives have been synthesized and show promise for use in smart windows and other flexible electrochromic devices. mdpi.com These materials can change their optical properties in response to an applied voltage. The specific functionalization of the carbazole core in this compound could be explored to develop new polymers with tailored electrochromic behavior, such as specific colors, switching speeds, and durability.

Based on a comprehensive search of available scientific literature, there is currently no specific research data detailing the use of This compound as a research tool for protein interactions or in peptide chemistry.

While the broader class of carbazole derivatives has been a subject of significant scientific inquiry for its diverse biological activities and applications in materials science, research focusing specifically on the this compound isomer is not present in the reviewed sources.

Studies on related carbazole-acetamide scaffolds and other derivatives have shown their potential in interacting with various proteins. For instance, different isomers and analogues have been investigated for their binding affinity to targets such as the translocator protein (TSPO). researchgate.net Furthermore, computational studies, like molecular docking, have been employed to predict the binding energies and interaction modes of certain carbazole derivatives with viral proteins, such as those from SARS-CoV-2. nih.gov Other research has explored carbazole-containing compounds as inhibitors for enzymes like urease and as modulators of protein pathways involving STAT proteins and tubulin. mdpi.comacgpubs.org

In the context of peptide chemistry, unnatural α-amino acids featuring carbazole side-chains have been synthesized to act as fluorescent, structural mimics of tryptophan. nih.gov These have been successfully incorporated into peptides to help measure protein-protein binding interactions without disrupting the biological event. nih.gov

However, these findings pertain to the broader family of carbazole derivatives and not to this compound specifically. The precise substitution pattern on the carbazole ring is critical to a molecule's chemical properties and its mode of interaction with biological targets. Therefore, data from other derivatives cannot be accurately extrapolated to the compound .

Without specific studies on this compound, it is not possible to provide detailed research findings or data tables regarding its application as a research tool in protein interactions and peptide chemistry.

Future Research Directions

Development of Green and Sustainable Synthetic Routes for Carbazole (B46965) Amides

The chemical industry's increasing emphasis on sustainability necessitates the development of environmentally benign synthetic methodologies. For carbazole amides like N-(9-acetyl-9H-carbazol-8-yl)acetamide, future research should prioritize green chemistry principles.

Key Research Thrusts:

Microwave-Assisted Synthesis: This technique has the potential to dramatically shorten reaction times, improve yields, and reduce the consumption of solvents and bases. researchgate.net The application of microwave irradiation to the synthesis of functionalized carbazoles has already shown promise and could be adapted for the production of this compound. researchgate.net

Photocatalysis: Visible-light photoredox catalysis offers a mild and efficient pathway for constructing carbazole frameworks. scholarena.com Research into photocatalytic methods could lead to novel, energy-efficient routes for the synthesis and functionalization of carbazole amides under ambient conditions. scholarena.com

Heterogeneous Catalysis: The use of recoverable and reusable catalysts, such as palladium on carbon (Pd/C), aligns with the principles of green chemistry. nih.gov Developing heterogeneous catalytic systems for the synthesis of carbazole amides would simplify product purification and minimize catalyst waste. nih.gov A protocol utilizing a heterogeneous Pd-catalyzed intramolecular oxidative C–H/C–H coupling has been reported as a sustainable method for accessing carbazoles. nih.gov

Biocatalysis: The employment of enzymes in organic synthesis is a cornerstone of green chemistry. Exploring biocatalytic approaches, such as those using nitrile hydratase enzymes, could provide highly selective and environmentally friendly methods for amide bond formation in the synthesis of complex molecules like this compound. acs.org

Table 1: Comparison of Synthetic Methodologies for Carbazole Derivatives

Synthetic Method Advantages Disadvantages
Conventional Heating Well-established procedures Long reaction times, high energy consumption, often requires harsh conditions
Microwave-Assisted Rapid reaction rates, higher yields, reduced solvent usage researchgate.net Requires specialized equipment, potential for localized overheating
Photocatalysis Mild reaction conditions, high selectivity, use of renewable energy source scholarena.com May require specific photocatalysts and light sources, potential for side reactions
Heterogeneous Catalysis Catalyst recyclability, simplified purification, reduced metal contamination in product nih.gov Can have lower activity than homogeneous catalysts, potential for catalyst deactivation

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly acs.org | Enzymes can be sensitive to reaction conditions, substrate scope may be limited |

Exploration of Novel Reactivity Pathways and Chemical Transformations

Beyond its synthesis, the chemical reactivity of this compound offers a fertile ground for investigation. Understanding and developing new transformations will enable the creation of a diverse library of derivatives with unique properties.

Key Research Thrusts:

C-H Activation: Direct functionalization of the carbazole core through C-H activation is a powerful strategy for molecular diversification. researchgate.net Research into transition metal-catalyzed C-H activation can provide regioselective methods to introduce various functional groups onto the carbazole skeleton of this compound, bypassing the need for pre-functionalized starting materials. researchgate.netjnsam.com The merger of photoredox and transition-metal catalysis has emerged as a particularly adaptable platform for creating innovative and environmentally friendly synthetic methods. scholarena.com

Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. nih.govpharmainfo.injnsam.com Future work could focus on applying reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings to the carbazole core of this compound to introduce aryl, heteroaryl, and amino substituents. nih.govpharmainfo.in

Photoredox Catalysis for Functionalization: Visible-light photoredox catalysis can be used to forge new carbon-carbon bonds under mild conditions. doaj.org This approach could be employed for the difluoroalkylation and other functionalizations of the carbazole ring, providing access to derivatives with potentially enhanced electronic properties. doaj.org

Transformations of the Amide and Acetyl Groups: The reactivity of the N-acetyl and acetamide (B32628) functionalities themselves should be explored. Selective hydrolysis, reduction, or conversion of these groups into other functionalities would further expand the chemical space accessible from this compound.

Integration into Advanced Functional Materials with Tunable Properties

Carbazole derivatives are renowned for their excellent electronic and photophysical properties, making them prime candidates for use in advanced functional materials. mdpi.com The unique substitution pattern of this compound could lead to materials with tailored characteristics.

Key Research Thrusts:

Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are widely used as hosts for phosphorescent emitters, as fluorescent emitters themselves, and in thermally activated delayed fluorescence (TADF) applications. researchgate.netnih.gov The this compound scaffold could be incorporated into polymers or used as a building block for small molecules designed for OLEDs, with the acetyl and acetamide groups providing sites for further functionalization to tune the material's electronic properties and morphology. researchgate.net

Photovoltaics: In the realm of solar energy, carbazole derivatives have shown promise as hole-transporting materials (HTMs) in perovskite and dye-sensitized solar cells (DSSCs). scholarena.comnih.gov The electron-rich nature of the carbazole core is beneficial for hole transport, and the properties of this compound-based materials could be optimized for efficient charge extraction and transport in photovoltaic devices. scholarena.comnih.gov

Sensors: The fluorescent properties of the carbazole nucleus can be harnessed for the development of chemical sensors. jnsam.com By appending specific recognition moieties to the this compound structure, it may be possible to create selective and sensitive fluorescent sensors for ions or small molecules. acs.orgmdpi.com

Functional Polymers: The incorporation of this compound as a monomer into polymeric structures could lead to new materials with interesting thermal, electronic, and optical properties. rsc.orgnih.gov These polymers could find applications in a variety of fields, including as photoconductive and photorefractive materials. nih.gov

Table 2: Potential Applications of this compound-Based Materials

Application Area Potential Role of the Compound Tunable Properties
OLEDs Host material, fluorescent emitter, TADF material researchgate.netnih.gov Emission color, charge transport, thermal stability researchgate.net
Photovoltaics Hole-transporting material in solar cells scholarena.comnih.gov Hole mobility, energy levels, film morphology nih.gov
Sensors Fluorescent probe for analytes jnsam.com Selectivity, sensitivity, fluorescence quantum yield acs.orgmdpi.com

| Functional Polymers | Monomeric unit for photoconductive or photorefractive polymers nih.gov | Thermal stability, conductivity, refractive index rsc.org |

Synergistic Experimental and Computational Approaches for Predictive Design

The integration of computational chemistry with experimental synthesis and characterization offers a powerful paradigm for accelerating the discovery and optimization of new functional molecules. This synergistic approach can provide deep insights into the structure-property relationships of carbazole amides and guide the design of new derivatives with desired functionalities.

Key Research Thrusts:

Density Functional Theory (DFT) Calculations: DFT is a versatile tool for predicting the geometric and electronic properties of molecules. jnsam.com For this compound and its derivatives, DFT calculations can be used to predict key parameters such as HOMO/LUMO energy levels, band gaps, and absorption spectra, which are crucial for applications in organic electronics. nih.gov These theoretical predictions can guide the selection of synthetic targets with optimal electronic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can establish mathematical relationships between the chemical structure of a series of compounds and their biological activity or physical properties. nih.gov For carbazole amides, 3D-QSAR studies can identify the key structural features that govern their performance in a particular application, providing a roadmap for the design of more potent or efficient analogues. mdpi.comrsc.org

Molecular Docking and Dynamics Simulations: For potential biological applications, molecular docking and dynamics simulations can predict the binding modes and affinities of carbazole derivatives with target proteins. nih.govnih.gov This in silico screening can prioritize compounds for synthesis and experimental testing, saving time and resources. pharmainfo.in

In Silico Design of Novel Materials: By combining these computational techniques, it is possible to design novel carbazole amide structures in silico with tailored properties for specific applications. For example, computational screening could identify derivatives of this compound with improved charge transport characteristics for OLEDs or enhanced binding affinity for a particular biological target. pharmainfo.in

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a single chemical entity into a versatile platform for the development of new technologies and therapies.

Q & A

Q. What are the standard synthetic routes for preparing N-(9-acetyl-9H-carbazol-8-yl)acetamide and its derivatives?

A common approach involves acyl chloride-mediated reactions to functionalize the carbazole scaffold. For example, substituted carbazoles are reacted with acetyl chloride or chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions . Key steps include:

  • Purification : Recrystallization from polar solvents (e.g., 2-propanol) yields high-purity crystals.
  • Yield optimization : Excess acyl chloride and controlled reaction temperatures (e.g., 60–80°C) improve yields (>90% reported in some cases) .

Q. Example Synthesis Protocol :

StepReagents/ConditionsOutcome
AcylationChloroacetyl chloride, triethylamine, dichloromethane, reflux (6 h)Crude product (Rf = 0.44)
PurificationRecrystallization (2-propanol)White needles, m.p. 231–233°C

Q. How are spectroscopic techniques employed to confirm the structure of this compound?

  • <sup>1</sup>H/ <sup>13</sup>C NMR :
    • Aromatic protons : Multiplets in δ 7.0–8.1 ppm confirm carbazole and acetamide substituents .
    • Acetyl groups : Singlets at δ 2.1–2.3 ppm (CH3CO) and δ 4.0–4.1 ppm (CH2CO) .
  • IR spectroscopy : Strong peaks at 3350 cm<sup>-1</sup> (N–H stretch) and 1640–1680 cm<sup>-1</sup> (C=O stretch) .

Q. Key Spectral Data (Example) :

TechniqueObserved PeaksAssignment
<sup>1</sup>H NMRδ 10.77 (s, 1H)Carbazole NH
<sup>13</sup>C NMRδ 164.5Acetamide C=O

Advanced Research Questions

Q. How can SHELXL be utilized to refine the crystal structure of this compound?

SHELXL is critical for high-resolution refinement of crystallographic

  • Twinning analysis : Use TWIN and BASF commands to model twinned crystals .
  • Hydrogen placement : AFIX constraints refine positions for non-H atoms, while riding models estimate H-atom positions .
  • Validation : PLATON or Coot cross-checks for geometric outliers (e.g., bond-length mismatches) .

Q. Workflow :

Import data into SHELXTL/ WinGX .

Run SHELXD for phase solution.

Refine with SHELXL using anisotropic displacement parameters.

Q. How can researchers resolve contradictions in crystallographic or spectroscopic data for carbazole derivatives?

  • Data reconciliation steps :
    • Cross-validate NMR assignments using 2D techniques (e.g., COSY, HSQC) .
    • Check for polymorphism : Re-crystallize under different solvents to identify alternative crystal forms .
    • Validate hydrogen bonding : Compare SHELXL-refined H-bond networks with IR data (e.g., N–H stretching) .

Example Contradiction : Discrepancies in NH proton chemical shifts may arise from solvent polarity or hydrogen-bonding effects.

Q. What methodological considerations are critical for designing bioactivity studies on carbazole-acetamide derivatives?

  • Antimicrobial assays :
    • Test strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
    • Dose-response : Serial dilutions (1–100 µg/mL) with positive controls (e.g., ciprofloxacin) .
  • Data interpretation :
    • MIC values : Correlate substituent effects (e.g., electron-withdrawing groups enhance activity) .

Q. How should researchers address potential toxicological risks during handling?

  • Risk assessment :
    • Analog analysis : Compare with structurally similar carcinogens (e.g., fluoren-2-yl acetamides with tumorigenic data) .
    • Decomposition products : Monitor for NOx and F<sup>−</sup> emissions under high temperatures .
  • Safety protocols :
    • Use fume hoods for synthesis and DSC/TGA analyses.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.